molecular formula C11H11FN4O B1446513 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine CAS No. 1410821-09-8

4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine

Cat. No. B1446513
M. Wt: 234.23 g/mol
InChI Key: BHAXORMMZSRSMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine”, there are related compounds that have been synthesized. For instance, a series of 1,3,4-oxadiazole derivatives incorporating a 3-fluoro-4-methoxyphenyl moiety has been synthesized through a multistep reaction .


Molecular Structure Analysis

The molecular structure of a similar compound, “4-(3-fluoro-4-methoxyphenyl)benzaldehyde”, has been reported with a molecular weight of 230.24 .

Scientific Research Applications

Synthesis and Evaluation for Anticonvulsant and Neurotoxicity

A study focused on synthesizing a series of pyrimidine-5-carbonitrile derivatives, including compounds related to 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine. These compounds were evaluated for their anticonvulsant and neurotoxic effects, revealing their potential in preventing seizure spread at relatively low doses (Shaquiquzzaman et al., 2012).

Synthesis for Antiviral Activity

Another research synthesized novel pyrimidine derivatives, including those related to the chemical , to investigate their antiviral activities. However, these synthesized compounds did not demonstrate significant antiviral activity (Mahmoud et al., 2011).

Analgesic and Anti-inflammatory Applications

The synthesis of novel pyrimidine derivatives, similar to 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine, was also investigated for their potential as analgesic and anti-inflammatory agents. This study highlighted the significance of substituents in enhancing these activities, particularly the pyrimidine derivative with chlorophenyl substitution (Muralidharan et al., 2019).

Synthesis of Fluorinated Heterocyclic Compounds

Research on the synthesis of fluorine-bearing pyrazolones, pyrimidines, and other compounds includes methods that could be applied to chemicals like 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine. These methods demonstrate versatility in creating various fluorinated heterocyclic compounds (Shi et al., 1996).

Preparation of Functional Fluorophores

A study provided a route for synthesizing 3-formylpyrazolo[1,5-a]pyrimidines, which could be relevant for similar compounds like 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine. These pyrimidines were used as intermediates for creating novel functional fluorophores, showing potential in fluorescent probes for biological or environmental detection (Castillo et al., 2018).

Larvicidal Activity

In the field of pest control, a series of pyrimidine-linked derivatives, including structures similar to 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine, were synthesized and evaluated for larvicidal activity. Some compounds showed significant activity, highlighting the potential application in pest management (Gorle et al., 2016).

Future Directions

The future directions for research on “4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine” and related compounds could involve further exploration of their synthesis, characterization, and pharmacological screening. There is potential for these compounds to be developed as effective therapeutic agents given their observed biological activities .

properties

IUPAC Name

[4-(3-fluoro-4-methoxyphenyl)pyrimidin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O/c1-17-10-3-2-7(6-8(10)12)9-4-5-14-11(15-9)16-13/h2-6H,13H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAXORMMZSRSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NC=C2)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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